1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime
CAS No.: 251096-48-7
Cat. No.: VC5456044
Molecular Formula: C12H10ClF3N4O
Molecular Weight: 318.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251096-48-7 |
|---|---|
| Molecular Formula | C12H10ClF3N4O |
| Molecular Weight | 318.68 |
| IUPAC Name | (NZ)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6- |
| Standard InChI Key | NINUNZUZKJLDFY-SWNXQHNESA-N |
| SMILES | CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which contributes electron-withdrawing effects and enhances metabolic stability.
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A 2-methylimidazol-4-yl group, providing a planar heterocyclic system capable of π-π stacking interactions.
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An oxime (-NOH) functional group at the ethanone position, enabling hydrogen bonding and serving as a reactive handle for further derivatization .
The trifluoromethyl group’s strong electronegativity and lipophilicity likely influence the compound’s solubility and membrane permeability, while the chloro substituent may modulate steric interactions in binding pockets.
Physical and Chemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone Oxime
The predicted density and boiling point align with trends observed in similar polyhalogenated heterocycles . The low pKa suggests potential protonation at physiological pH, which may influence its pharmacokinetic behavior.
Synthesis and Reaction Pathways
Synthetic Routes
| Target Class | Potential Activity | Rationale |
|---|---|---|
| Cytochrome P450 | Inhibition | Electron-deficient pyridine core |
| Bacterial Topoisomerase IV | Antibacterial | Imidazole-DNA interaction |
| TRPV1 Ion Channel | Modulation | Lipophilicity and hydrogen bonding |
Challenges in Therapeutic Development
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Metabolic Stability: The oxime group may undergo reduction in vivo, necessitating prodrug strategies.
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CNS Penetration: High molecular weight (318.68 g/mol) and polar surface area (89 Ų) likely limit blood-brain barrier permeability.
Industrial and Research Applications
Material Science
The compound’s rigidity and halogen content make it a candidate for:
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Liquid Crystal Displays: As a mesogen in smectic phases.
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Polymer Additives: Enhancing flame retardancy through radical scavenging.
Analytical Chemistry
Derivatization of the oxime group enables its use as:
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Chromatographic Standards: For HPLC method development.
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Chelating Agents: Metal ion detection via UV-Vis spectroscopy.
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